trans-4-Cyclohexene-1,2-dicarboxylic anhydride
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Overview
Description
trans-4-Cyclohexene-1,2-dicarboxylic anhydride: is an organic compound with the molecular formula C8H8O3. It is a cyclic anhydride derived from cyclohexene and is known for its applications in various chemical reactions and industrial processes. This compound is particularly interesting due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-4-Cyclohexene-1,2-dicarboxylic anhydride typically involves the Diels-Alder reaction. This reaction combines 1,3-butadiene with maleic anhydride to form the desired product. The reaction is carried out under reflux conditions with solvents like xylene to facilitate the reaction . The product can be purified by crystallization and further characterized by melting point determination and spectroscopic methods.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: trans-4-Cyclohexene-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into cyclohexane derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the anhydride carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and peroxyacetic acid.
Reduction: Hydrogenation using palladium catalysts is a typical method for reduction.
Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Produces trans-4-Cyclohexene-1,2-dicarboxylic acid.
Reduction: Yields trans-1,2-Cyclohexanedicarboxylic acid.
Substitution: Forms various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
trans-4-Cyclohexene-1,2-dicarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Diels-Alder reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trans-4-Cyclohexene-1,2-dicarboxylic anhydride involves its reactivity towards nucleophiles and electrophiles. The anhydride functional group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or undergoing ring-opening reactions .
Comparison with Similar Compounds
- cis-4-Cyclohexene-1,2-dicarboxylic anhydride
- trans-1,2-Cyclohexanedicarboxylic anhydride
- cis-1,2,3,6-Tetrahydrophthalic anhydride
Comparison: trans-4-Cyclohexene-1,2-dicarboxylic anhydride is unique due to its trans configuration, which affects its reactivity and physical properties. Compared to its cis counterpart, it has different melting points and solubility characteristics. The trans configuration also influences its behavior in chemical reactions, making it distinct from other similar compounds .
Properties
CAS No. |
13149-03-6 |
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Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(3aS,7aS)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/t5-,6-/m0/s1 |
InChI Key |
KMOUUZVZFBCRAM-WDSKDSINSA-N |
SMILES |
C1C=CCC2C1C(=O)OC2=O |
Isomeric SMILES |
C1C=CC[C@H]2[C@H]1C(=O)OC2=O |
Canonical SMILES |
C1C=CCC2C1C(=O)OC2=O |
Origin of Product |
United States |
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